molecular formula C9H8BrClFN3O B2593056 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1374408-51-1

1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2593056
CAS No.: 1374408-51-1
M. Wt: 308.54
InChI Key: WJDKCGGGCLTLIV-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a halogenated 1,2,4-oxadiazole derivative featuring a methanamine group at the 5-position of the heterocyclic ring and a 4-bromo-2-fluorophenyl substituent at the 3-position. Its structural framework aligns with bioactive 1,2,4-oxadiazoles, which are known for their roles as kinase inhibitors, antimicrobial agents, and CNS modulators .

Properties

IUPAC Name

[3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIJCPKRHOGYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine substituents can be introduced via halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorinating agents like Selectfluor.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine as an anticancer agent. In vitro assays have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • Human colon adenocarcinoma (HT-29)
    • Human lung adenocarcinoma (LXFA 629)
    • Breast cancer (MCF-7)

The compound has shown moderate activity with an IC50_{50} value around 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further modifications to enhance efficacy .

Antimicrobial Properties

Beyond anticancer properties, oxadiazole derivatives have been explored for their antimicrobial activities. Compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at different positions on the oxadiazole ring can significantly alter biological activity:

ModificationEffect on Activity
Substitution at position 5Increased anticancer potency
Variation in halogen substituentsEnhanced lipophilicity and cellular uptake

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various derivatives of oxadiazoles and evaluated their effects on MCF-7 breast cancer cells. The most promising derivative exhibited an IC50_{50} value of 0.65 µM, significantly lower than that of standard treatments .
  • Antimicrobial Efficacy : Another research project focused on synthesizing oxadiazole derivatives with antimicrobial properties. These compounds were tested against Staphylococcus aureus and E. coli, showing promising results that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents, along with the oxadiazole ring, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogenated Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Key Properties/Applications References
Target Compound 4-Bromo-2-fluorophenyl C₉H₇BrFN₃O 299.08 N/A Potential kinase inhibitor
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Chlorophenyl C₉H₈ClN₃O·HCl 246.10 99 Intermediate for bioactive molecules
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Fluorophenyl C₉H₈FN₃O·HCl 229.64 N/A Antimicrobial activity
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 3-Bromophenyl C₉H₈BrN₃O·HCl 299.56 N/A Pharmaceutical building block

Key Observations :

  • Electronic Effects : Bromine and fluorine are electron-withdrawing, enhancing the oxadiazole ring’s electrophilicity compared to chlorine or hydrogen .
  • Synthetic Yields : The 4-chlorophenyl analog (99% yield via Procedure D in ) demonstrates high synthetic efficiency, suggesting halogen position impacts reactivity.
  • Biological Relevance : Fluorinated derivatives (e.g., 4-fluorophenyl) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .

Alkyl and Alkoxy Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-tert-Butylphenyl C₁₃H₁₇N₃O·HCl 280.75 Enhanced lipophilicity
[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 2,3-Dimethoxyphenyl C₁₁H₁₃N₃O₃·HCl 271.70 Electron-donating groups; CNS targets

Key Observations :

  • Lipophilicity : tert-Butyl groups increase logP values, favoring membrane permeability .

Variations in the Oxadiazole Core

Compound Name Core Modification Molecular Formula Molecular Weight Applications References
[3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Linear alkyl chain C₁₇H₂₅N₃O 299.41 Sphingosine kinase inhibitors
[3-Cyclopentyl-1,2,4-oxadiazol-5-yl]methanamine HCl Cycloalkyl substituent C₈H₁₄ClN₃O 203.67 Fragment-based drug discovery

Key Observations :

  • Synthetic Challenges : Long alkyl chains (e.g., octylphenyl) require multi-step synthesis, lowering overall yields compared to aryl analogs .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Fluorophenyl Analog
LogP (Predicted) 2.8 2.1 1.9
Water Solubility (mg/mL) 0.05 0.12 0.18
pKa (Amine) 8.2 7.9 7.7

Insight : Bromine’s hydrophobicity reduces solubility compared to chlorine or fluorine analogs.

Biological Activity

1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrFN3O, with a molecular weight of approximately 272.10 g/mol. The compound features a unique oxadiazole ring substituted with bromine and fluorine atoms, which enhances its lipophilicity and potentially improves bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the following table:

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The following table presents the IC50 values against different cancer types:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)12.00
PANC-1 (Pancreatic Cancer)10.50

Studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving p53 pathway activation and caspase cleavage . Flow cytometry assays confirmed that the compound acts in a dose-dependent manner, enhancing its potential as an anticancer therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors involved in signaling pathways critical for cell proliferation and survival. The presence of halogen substituents (bromine and fluorine) enhances these interactions by increasing the compound's hydrophobicity, allowing better binding affinity to target sites .

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives in drug discovery:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study reported that modifications in the oxadiazole structure significantly influenced antimicrobial activity, indicating that strategic chemical alterations can enhance efficacy against specific pathogens .

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